molecular formula C16H20N4O2 B5302032 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine

1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine

Cat. No. B5302032
M. Wt: 300.36 g/mol
InChI Key: SGAGTSVIRBNGHG-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPP is a piperazine derivative that has been synthesized and studied extensively in recent years.

Scientific Research Applications

1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been shown to have an affinity for the serotonin transporter, which is a target for antidepressant drugs. 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has also been studied for its potential use in the treatment of anxiety disorders and schizophrenia.
In pharmacology, 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been shown to have an inhibitory effect on the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which can have therapeutic effects.
In medicinal chemistry, 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been used as a starting point for the development of novel compounds with potential therapeutic applications. The structure of 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been modified to improve its pharmacological properties and increase its selectivity for specific targets.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine involves the inhibition of the enzyme MAO-A, which leads to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This increase in neurotransmitter levels can lead to antidepressant and anxiolytic effects. 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has also been shown to have an affinity for the serotonin transporter, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been shown to have a range of biochemical and physiological effects, including inhibition of MAO-A, increased levels of neurotransmitters such as serotonin and dopamine, and potential therapeutic effects in the treatment of anxiety disorders and schizophrenia. 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine for lab experiments is its high yield of synthesis, which makes it readily available for research purposes. 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine also has low toxicity and good pharmacokinetic properties, which make it a safe and promising compound for further research.
One limitation of 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine is its relatively narrow range of targets, which may limit its potential applications. 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has also been shown to have a relatively low affinity for the serotonin transporter compared to other compounds, which may limit its potential as an antidepressant drug.

Future Directions

There are several potential future directions for research on 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine. One area of interest is the development of novel compounds based on the structure of 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine with improved pharmacological properties and increased selectivity for specific targets. Another area of interest is the study of the potential therapeutic effects of 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine in the treatment of anxiety disorders and schizophrenia. Further research is also needed to fully understand the mechanism of action of 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine involves the reaction of 1-(3-methoxyphenyl)piperazine with 1-methyl-1H-pyrazol-5-ylcarbonyl chloride in the presence of a base. The reaction results in the formation of 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine as a white solid, which can be purified by recrystallization. The yield of the synthesis is typically high, making 1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine a readily available compound for research purposes.

properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-18-15(6-7-17-18)16(21)20-10-8-19(9-11-20)13-4-3-5-14(12-13)22-2/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAGTSVIRBNGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-methoxyphenyl)piperazin-1-yl](1-methyl-1H-pyrazol-5-yl)methanone

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